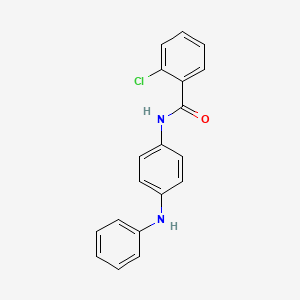

N-(4-anilinophenyl)-2-chlorobenzamide

説明

N-(4-Anilinophenyl)-2-chlorobenzamide is a substituted benzamide derivative characterized by a 2-chlorobenzoyl group linked to a 4-anilinophenylamine moiety. These compounds are typically synthesized via amide coupling reactions, often employing reagents like EDC·HCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride) . The chlorine substituent at the ortho position of the benzamide ring and the anilinophenyl group likely influence its electronic properties, solubility, and biological activity, as seen in related derivatives.

特性

IUPAC Name |

N-(4-anilinophenyl)-2-chlorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15ClN2O/c20-18-9-5-4-8-17(18)19(23)22-16-12-10-15(11-13-16)21-14-6-2-1-3-7-14/h1-13,21H,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMEMHQCEKIUPOP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

類似化合物との比較

Structural and Substituent Effects

The chlorine atom in the 2-position of the benzamide ring distinguishes N-(4-anilinophenyl)-2-chlorobenzamide from analogs such as N-(phenyl)-2-chlorobenzamide (). Crystallographic studies reveal that side-chain substitutions (e.g., chlorine, methyl, or aryl groups) primarily affect the C(S)-C(O) bond length in related amides, while other bond lengths remain relatively unchanged. For example:

Physicochemical Properties

Melting points and yields of structurally related compounds provide insight into the stability and synthetic feasibility of N-(4-anilinophenyl)-2-chlorobenzamide:

Observations :

Spectroscopic Characteristics

1H NMR and IR spectra of 2-chlorobenzamide derivatives show distinct signals attributable to the chlorine atom and amide groups:

- N-((4-((4-Oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-chlorobenzamide ():

- N-(Benzo[d]thiazol-2-yl)-2-chlorobenzamide ():

Comparison : The 2-chloro substituent deshields adjacent protons, causing upfield shifts in NMR, while IR spectra confirm the integrity of the amide bond.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。